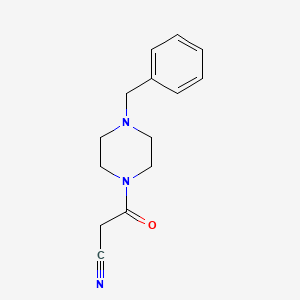

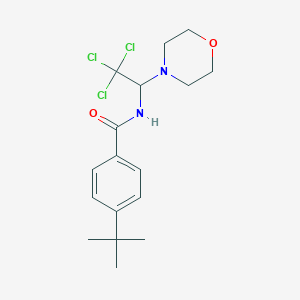

![molecular formula C8H10ClNO3 B2496512 Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate CAS No. 2445785-95-3](/img/structure/B2496512.png)

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It belongs to the class of esters , characterized by the general formula RCOOR’ . In this case, R represents an alkyl or aryl group, and R’ denotes another alkyl or aryl group (excluding hydrogen). Esters often exhibit pleasant odors and are responsible for the fragrances found in fruits and flowers .

Synthesis Analysis

The synthesis of Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate involves the reaction of an appropriate alcohol (such as methanol) with 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoic acid . The esterification process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester bond .

Molecular Structure Analysis

The compound features a carbon-to-oxygen double bond (C=O) that is also singly bonded to a second oxygen atom. This second oxygen atom is connected to the 1,3-oxazol-5-yl group. The overall structure is shown in the figure above .

Chemical Reactions Analysis

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), transesterification, and esterification. These reactions are essential for its synthesis, modification, and degradation .

Applications De Recherche Scientifique

Indole Derivatives Synthesis

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity against cancer cells, microbes, and other disorders. Researchers have explored novel synthetic methods to construct indoles, and Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate serves as a valuable precursor in the synthesis of indole derivatives . These derivatives can be further modified to create diverse compounds with potential therapeutic applications.

Chemo-Enzymatic Protocols

The chlorohydrin ®-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-propanoate ®-3, derived from our compound, is a chiral building block. It has been used in the synthesis of the β-blocker (S)-esmolol ((S)-5) with high enantioselectivity (97% ee) . This highlights the compound’s utility in green chemo-enzymatic approaches, where it contributes to the creation of valuable pharmaceutical intermediates.

Ester Chemistry

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate contains an ester functional group (RCOOR’). Esters are versatile compounds with applications in fragrance, flavor, and pharmaceutical industries. Researchers can explore its reactivity in esterification reactions, potentially leading to novel ester-based materials or bioactive molecules .

Propriétés

IUPAC Name |

methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-12-8(11)3-2-6-5-10-7(4-9)13-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVTFQHYXOAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)

![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)